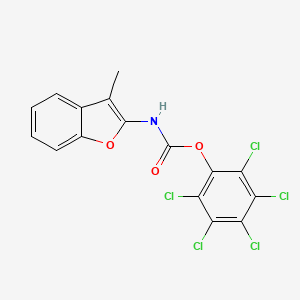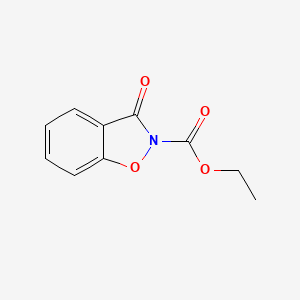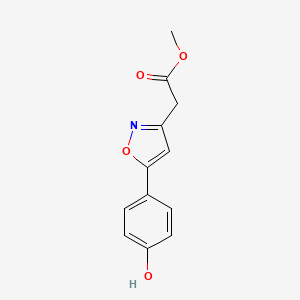![molecular formula C11H10ClN3O B12900417 2-Chloro-1-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one CAS No. 88137-73-9](/img/structure/B12900417.png)
2-Chloro-1-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone is a chemical compound with a complex structure that includes a chloro group, a tolyl group, and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone typically involves the reaction of 1-(p-tolyl)-1H-1,2,3-triazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
2-Chloro-1-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The tolyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Major Products
Nucleophilic substitution: Formation of substituted ethanones.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dihydrotriazoles.
科学的研究の応用
2-Chloro-1-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for molecules with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-1-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites in biological molecules. The triazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Chloro-1-(4-methylphenyl)ethanone: Similar structure but lacks the triazole ring.
1-(p-Tolyl)-1H-1,2,3-triazole: Similar structure but lacks the chloroacetyl group.
Uniqueness
2-Chloro-1-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone is unique due to the presence of both the chloroacetyl group and the triazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
特性
CAS番号 |
88137-73-9 |
|---|---|
分子式 |
C11H10ClN3O |
分子量 |
235.67 g/mol |
IUPAC名 |
2-chloro-1-[1-(4-methylphenyl)triazol-4-yl]ethanone |
InChI |
InChI=1S/C11H10ClN3O/c1-8-2-4-9(5-3-8)15-7-10(13-14-15)11(16)6-12/h2-5,7H,6H2,1H3 |
InChIキー |
DRBUAMBQPRCYBX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



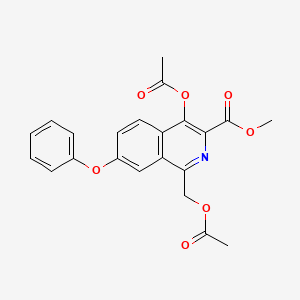
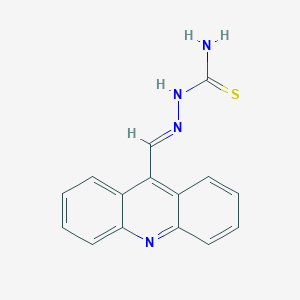


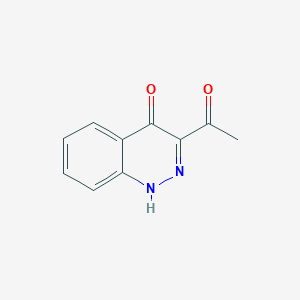
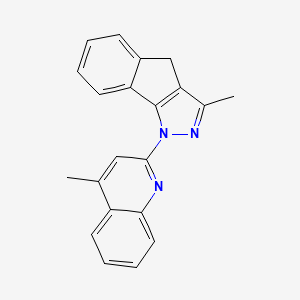
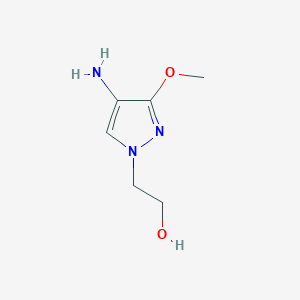
![1-(4-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12900384.png)
